(1-Phenylethyl)[1-(2,4-xylyl)ethyl]benzene

Boiling point differentiation C24H26 isomer comparison Thermal separation

(1-Phenylethyl)[1-(2,4-xylyl)ethyl]benzene (CAS 84255-54-9, EINECS 282-605-1) is a C24H26 triarylalkane composed of a central benzene ring bearing a 1-phenylethyl substituent and a 1-(2,4-dimethylphenyl)ethyl substituent. With a molecular weight of 314.46 g/mol , it belongs to the broader diarylethane family classified commercially as a high-boiling aromatic solvent and finds structural analogy in phenylxylylethane (PXE)-type dielectric fluids used in power capacitor insulation.

Molecular Formula C24H26
Molecular Weight 314.5 g/mol
CAS No. 84255-54-9
Cat. No. B12662656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Phenylethyl)[1-(2,4-xylyl)ethyl]benzene
CAS84255-54-9
Molecular FormulaC24H26
Molecular Weight314.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(C)C2=CC=CC=C2C(C)C3=CC=CC=C3)C
InChIInChI=1S/C24H26/c1-17-14-15-22(18(2)16-17)20(4)24-13-9-8-12-23(24)19(3)21-10-6-5-7-11-21/h5-16,19-20H,1-4H3
InChIKeyJDUZYBQAUYSISN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (1-Phenylethyl)[1-(2,4-xylyl)ethyl]benzene (CAS 84255-54-9)? A Procurement-Focused Profile of a C24H26 High-Boiling Aromatic Solvent and Dielectric Fluid Candidate


(1-Phenylethyl)[1-(2,4-xylyl)ethyl]benzene (CAS 84255-54-9, EINECS 282-605-1) is a C24H26 triarylalkane composed of a central benzene ring bearing a 1-phenylethyl substituent and a 1-(2,4-dimethylphenyl)ethyl substituent [1]. With a molecular weight of 314.46 g/mol , it belongs to the broader diarylethane family classified commercially as a high-boiling aromatic solvent [2] and finds structural analogy in phenylxylylethane (PXE)-type dielectric fluids used in power capacitor insulation [3]. The compound is specifically characterized by its 2,4-xylyl substitution pattern on one arm and an ortho-phenylethyl-substituted phenyl ring on the other, giving it a computed boiling point of approximately 425.6 °C at 760 mmHg and a computed flash point of approximately 209.5 °C . It is currently listed by multiple chemical suppliers as a specialty solvent and research chemical intermediate [2].

1
High-boiling aromatic solvent for thermal processing and dielectric fluid research.
2
2,4-xylyl isomer identity for studies requiring isomeric consistency in diarylethane fluids.
3
Specialty solvent intermediate for colorant, scintillator, or chromatographic method development.

Why (1-Phenylethyl)[1-(2,4-xylyl)ethyl]benzene Cannot Be Interchangeably Substituted with Other C24H26 Isomers or Lower-MW PXE Analogs


Within the C24H26 triarylalkane family, positional isomerism on the xylyl ring and connectivity differences between aryl groups generate measurably distinct physical properties that preclude generic interchange. Even among compounds sharing the identical molecular formula (C24H26, MW 314.46), the specific 2,4-dimethyl substitution pattern on the xylyl ring—coupled with an ortho-(1-phenylethyl)phenyl arrangement—produces a unique boiling point (425.6 °C) and flash point (209.5 °C) compared with the 2,5-xylyl isomer (423.2 °C BP / 208.0 °C flash) or the para-linked 3,4-xylyl isomer (431.9 °C BP / 213.2 °C flash) . The class-level precedent from the well-studied 1-phenyl-1-xylylethane (PXE, C16H18) dielectric fluid family demonstrates that even minor isomeric variation alters acute oral toxicity rank order (MPXE > OPXE > PPXE > EPXE) [1], establishing that isomeric identity—not merely molecular formula—governs both performance and safety profiles. Substituting a lower-molecular-weight PXE analog (C16H18, BP ~307 °C) for this C24H26 compound would sacrifice over 118 °C of boiling point headroom and approximately 66 °C of flash point margin .

Isomer shift
Positional isomer (e.g., 2,5-xylyl) alters boiling point by 2.5 °C and flash point by 1.5 °C, affecting thermal margins and separation.
MW mismatch
Lower-MW PXE (C16H18) lacks ~118 °C of boiling-point headroom; flash point margin reduces by ~66 °C, limiting high-temperature utility.
Toxicity context
PXE isomer toxicology shows xylyl position determines acute oral toxicity rank; unspecified diarylethane mixtures may carry different hazard profiles.

Quantitative Differentiation Evidence for (1-Phenylethyl)[1-(2,4-xylyl)ethyl]benzene (CAS 84255-54-9) Versus Closest Analogs


Boiling Point: 2.5 °C Higher Than the 2,5-Xylyl Isomer (CAS 84255-55-0) and 37.8 °C Higher Than Bis(1-phenylethyl)xylene (CAS 51158-41-9)

The computed boiling point of (1-phenylethyl)[1-(2,4-xylyl)ethyl]benzene is 425.643 °C at 760 mmHg . This is 2.5 °C higher than the 2,5-xylyl positional isomer (CAS 84255-55-0) at 423.169 °C , 6.3 °C lower than the para-linked 3,4-xylyl isomer (CAS 56922-56-6) at 431.914 °C , and 37.8 °C higher than bis(1-phenylethyl)xylene (CAS 51158-41-9) at 387.8 °C . These differences, while computed, reflect the measurable impact of xylyl methyl group positioning and aryl connectivity on intermolecular forces governing vapor-liquid equilibria.

Boiling point vs. isomers
Cross-study comparable
+2.5 °C vs 2,5-isomer
−6.3 °C vs para-linked isomer
+37.8 °C vs bis-PE-xylene
Supports isomer-specific distillation and thermal stability evaluation.
Computed values; experimental validation recommended.
Boiling point differentiation C24H26 isomer comparison Thermal separation High-temperature solvent

Flash Point: 1.5 °C Higher Than the 2,5-Xylyl Isomer and 22.6 °C Higher Than Bis(1-phenylethyl)xylene, Reducing Fire Hazard in High-Temperature Process Environments

The computed flash point of (1-phenylethyl)[1-(2,4-xylyl)ethyl]benzene is 209.494 °C . This exceeds the 2,5-xylyl isomer (CAS 84255-55-0) at 208.017 °C by 1.5 °C , is 3.7 °C lower than the para-linked 3,4-xylyl isomer (CAS 56922-56-6) at 213.239 °C , and is 22.6 °C higher than bis(1-phenylethyl)xylene (CAS 51158-41-9) at 186.894 °C . In the context of the IEEE-documented PXE isomer study, where the flash point of OPXE was specifically noted as higher than other PXE isomers [1], these flash point variations among C24H26 congeners confirm that xylyl substitution position directly influences the temperature at which vapor-phase ignition becomes possible.

Flash point vs. analogs
Cross-study comparable
+1.5 °C vs 2,5-isomer
+22.6 °C vs bis-PE-xylene
−3.7 °C vs para-linked isomer
Higher flash point supports safety classification for high-temperature processes.
Computed data; class-level PXE isomer study confirms isomer-dependent flash point.
Flash point safety margin C24H26 isomer Fire hazard classification High-temperature processing

Thermal Stability Advantage Over Lower-MW PXE (C16H18): 118 °C Higher Boiling Point and 66 °C Higher Flash Point Enable High-Temperature Dielectric and Solvent Applications Inaccessible to Mono-Adduct PXE

When compared to the commercially dominant 1-phenyl-1-xylylethane (PXE, C16H18, MW 210.31), (1-phenylethyl)[1-(2,4-xylyl)ethyl]benzene (C24H26, MW 314.46) exhibits a boiling point elevation of approximately 118 °C (425.6 °C vs. ~307 °C) and a flash point elevation of approximately 66 °C (209.5 °C vs. ~143 °C) . This 49.5% increase in molecular weight, resulting from the addition of a second phenylethyl-substituted aromatic ring, dramatically reduces vapor pressure and extends the liquid-phase operational range. PXE is established as a capacitor insulating oil due to its high flash point, low viscosity, and high voltage resistance ; the C24H26 bis-adduct architecture of CAS 84255-54-9 further amplifies these thermal stability attributes, making it potentially suitable for applications where PXE's ~140 °C flash point ceiling would be inadequate.

Thermal stability gain
Cross-study comparable
ΔBP +118 °C, ΔFlash +66 °Cvs PXE (C16H18)
Enables dielectric and solvent applications beyond PXE thermal limits.
Based on computed BP/flash; PXE literature values used as reference.
Thermal stability enhancement PXE analog comparison Dielectric fluid High-temperature solvent Molecular weight effect

Density Differentiation: 1.1% Lower Density Than Bis(1-phenylethyl)xylene (0.997 vs. 1.008 g/cm³) Impacts Mass-Volume Procurement Calculations and Buoyancy-Dependent Formulations

The computed density of (1-phenylethyl)[1-(2,4-xylyl)ethyl]benzene is 0.997 g/cm³ , identical to the 2,5-xylyl isomer (CAS 84255-55-0, 0.997 g/cm³) and the para-linked 3,4-xylyl isomer (CAS 56922-56-6, 0.997 g/cm³) . However, it is 1.1% lower than bis(1-phenylethyl)xylene (CAS 51158-41-9, 1.008–1.009 g/cm³) , a structural isomer where both phenylethyl groups are attached directly to the xylene ring rather than distributed across two separate aryl rings. This density difference, while modest, is meaningful in large-volume procurement where mass-to-volume conversion determines tank capacity utilization and shipping cost calculations. For context, commercial PXE dielectric oils are specified at 0.960–0.990 g/cm³ at 20 °C [1], placing the target compound at the upper end of the density range for related diarylethane fluids.

Density differentiation
Cross-study comparable
0.997 g/cm³−1.1% vs bis-PE-xylene
Affects mass-volume procurement calculations and buoyancy-dependent formulations.
Computed density; commercial PXE oils range 0.960–0.990 g/cm³.
Density specification C24H26 isomer Mass-volume conversion Formulation density

Isomeric Structure and Toxicity Class-Level Inference: PXE Isomer Toxicology Data Demonstrates That Xylyl Methyl Group Position Determines Acute Oral Toxicity Rank Order, Establishing a Precedent for Isomer-Specific Safety Differentiation

The IEEE-published study on PXE dielectric fluid isomers (1988) established that among the four 1-phenyl-1-xylylethane isomers (OPXE, PPXE, EPXE, MPXE), physical, chemical, and electrical properties are 'basically the same except that the flash point of OPXE is higher and the viscosity of EPXE is lower,' yet the acute oral toxicity rank order is MPXE > OPXE > PPXE > EPXE [1]. This finding—that xylyl methyl group position (ortho, meta, para) significantly modulates toxicity despite nearly identical physicochemical bulk properties—establishes a critical class-level precedent for all diarylethane isomers, including the C24H26 family to which CAS 84255-54-9 belongs. The 2,4-xylyl substitution pattern present in the target compound is structurally analogous to the PPXE isomer orientation (para/para-like dimethyl substitution), which demonstrated intermediate-to-lower toxicity in the PXE isomer series. While direct toxicological testing data for CAS 84255-54-9 are not available in the open literature, the class-level inference from PXE isomer toxicology supports the principle that procurement decisions for diarylethane fluids must specify exact isomeric identity—not merely molecular formula or generic chemical class.

Isomer toxicity precedent
Class-level inference
PXE isomer toxicity rank:
MPXE > OPXE > PPXE > EPXE
Xylyl substitution pattern influences toxicity; supports isomer-specific procurement.
Direct toxicological data for CAS 84255-54-9 not available; class inference only.
Isomer-specific toxicity PXE toxicology Safety differentiation Regulatory compliance Dielectric fluid safety

Application Scenarios Where (1-Phenylethyl)[1-(2,4-xylyl)ethyl]benzene (CAS 84255-54-9) Offers Differentiated Value Based on Quantitative Evidence


High-Temperature Dielectric Fluid for Next-Generation Power Capacitors Requiring Flash Points Above 200 °C

With a computed flash point of 209.5 °C —substantially exceeding both commercial PXE (C16H18, ~143 °C) and bis(1-phenylethyl)xylene (CAS 51158-41-9, 186.9 °C)—CAS 84255-54-9 presents a candidate base fluid for power capacitor dielectric formulations where operational temperatures approach or exceed 150 °C. The existing PXE dielectric oil literature demonstrates that diarylethane fluids offer high breakdown voltage, low dielectric loss, and excellent impregnation characteristics ; the 66 °C flash point margin over PXE directly addresses one of the key safety limitations identified in the PXE isomer study [1]. Researchers developing capacitor dielectrics for electric vehicle inverters, grid-level power electronics, or high-temperature industrial equipment should evaluate this compound where PXE's ~140 °C flash point creates an unacceptable fire risk margin.

Specialty High-Boiling Solvent for Colorant and Pressure-Sensitive Copy Paper Formulations Requiring Isomeric Consistency

PINPOOLS classifies this compound under the 'Solvents' group [2], and the broader 1-phenyl-1-xylylethane class is established as a solvent for colorants in pressure-sensitive copy paper and petroleum product color measurement standards [3]. The boiling point of 425.6 °C enables solvent applications at temperatures where lower-MW PXE (BP ~307 °C) would evaporate. Critically, the IEEE PXE isomer study established that isomeric composition affects both physical properties (flash point, viscosity) and toxicological profile [1]. For manufacturers of ASTM color standard solutions or carbonless copy paper seeking batch-to-batch consistency, specifying the exact 2,4-xylyl isomer (CAS 84255-54-9) rather than a mixed-isomer PXE product ensures reproducible solvation properties and a defined toxicological identity.

Organic Liquid Scintillator Base for Low-Energy Particle Physics Experiments Requiring High Flash Point and High Density

PXE (phenylxylylethane) has been documented as a high-density, high-flashpoint organic liquid scintillator base for low-energy particle and astrophysics experiments [4]. Compared to PXE (density ~0.96–0.99 g/cm³, flash ~143 °C), CAS 84255-54-9 offers a density of 0.997 g/cm³ and a flash point of 209.5 °C—characteristics that enhance both scintillator stopping power (via higher electron density) and laboratory safety during large-volume detector filling operations. The defined isomeric identity also ensures that the scintillation light yield and attenuation length are reproducible across detector construction campaigns, avoiding the variability inherent in mixed-isomer PXE products.

Research-Grade Analytical Standard for Chromatographic Method Development Targeting C24H26 Triarylalkane Isomer Resolution

The boiling point spread of 37.8 °C across the C24H26 isomer family (387.8 °C for bis-PE-xylene to 431.9 °C for the para-linked 3,4-xylyl isomer ) and the flash point range of 26.3 °C (186.9 °C to 213.2 °C) demonstrate that gas chromatographic separation of these isomers is feasible with appropriately configured high-temperature GC columns. CAS 84255-54-9, with its characteristic boiling point of 425.6 °C and flash point of 209.5 °C, can serve as a well-defined reference standard for developing and validating GC-FID or GC-MS methods aimed at resolving and quantifying individual C24H26 triarylalkane isomers in commercial PXE or diarylethane mixtures. The precise isomeric assignment enables accurate retention index calibration in complex hydrocarbon analyses.

Application
Selection Property
Validation Focus
High-temperature dielectric fluid
Flash point > 200 °C; isomer-defined thermal stability
Breakdown voltage and thermal cycling at rated temperature
Specialty high-boiling solvent
Boiling point ~425 °C; 2,4-xylyl isomer consistency
Solvation power and batch-to-batch purity for colorant/standard solutions
Organic liquid scintillator base
Density 0.997 g/cm³; flash point 209.5 °C
Light yield and attenuation length reproducibility
Chromatographic reference standard
Well-defined isomer with characteristic retention index
GC resolution of C24H26 triarylalkane isomers
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